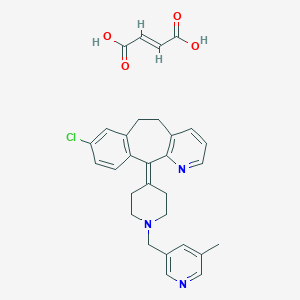

Rupatadine fumarate

Vue d'ensemble

Description

Le fumarate de rupatadine est un antihistaminique de deuxième génération et un antagoniste du facteur d'activation plaquettaire. Il est principalement utilisé pour traiter la rhinite allergique et l'urticaire chronique. Ce composé est connu pour ses propriétés non sédatives et ses effets de longue durée, ce qui en fait un choix privilégié pour la gestion des symptômes d'allergie .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le fumarate de rupatadine est synthétisé par un procédé en plusieurs étapes. Les étapes clés impliquent la réaction de Grignard d'une N-alkyl-4-chloropipéridine avec un intermédiaire benzocycloheptapyridinone, suivie d'une déshydratation . La méthode de préparation implique l'utilisation d'une solution aqueuse d'acide fumarique, un chauffage et l'ajout goutte à goutte de la solution de dichlorométhane de rupatadine. Le mélange est ensuite chauffé, agité et cristallisé pour obtenir le fumarate de rupatadine .

Méthodes de production industrielle

Dans les milieux industriels, les comprimés de fumarate de rupatadine sont produits par un procédé de compression directe de poudre. Cette méthode consiste à mélanger le fumarate de rupatadine avec du lactose, de la cellulose microcristalline, de la povidone K, du mannitol, de l'oxyde de fer et un lubrifiant. Le mélange est ensuite comprimé en comprimés .

Analyse Des Réactions Chimiques

Types de réactions

Le fumarate de rupatadine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courants

L'une des méthodes d'analyse de la rupatadine consiste à mesurer sa fluorescence native en présence d'acide sulfurique et de dodécylsulfate de sodium .

Principaux produits formés

Les principaux produits formés par ces réactions comprennent la desloratadine et ses dérivés hydroxylés .

Applications de la recherche scientifique

Le fumarate de rupatadine a un large éventail d'applications en recherche scientifique :

Technologie pharmaceutique : Des recherches ont été menées sur le développement de films orodispersibles contenant du fumarate de rupatadine enfermé dans des microparticules d'éthylcellulose pour masquer le goût et améliorer la compliance du patient.

Études bioanalytiques : Des méthodes ont été développées pour la quantification rapide de la rupatadine dans le plasma humain, ce qui est crucial pour les études pharmacocinétiques et biodisponibilité.

Mécanisme d'action

Le fumarate de rupatadine exerce ses effets en agissant comme un antagoniste dual du récepteur H1 de l'histamine et du récepteur du facteur d'activation plaquettaire. Lors d'une réaction allergique, les mastocytes libèrent de l'histamine et d'autres substances qui provoquent des symptômes tels que le blocage nasal, la rhinorrhée, les démangeaisons et le gonflement. La rupatadine bloque ces récepteurs, empêchant ces médiateurs d'exercer leurs effets et réduisant la gravité des symptômes allergiques .

Applications De Recherche Scientifique

Clinical Applications in Allergic Conditions

Allergic Rhinitis and Urticaria

Rupatadine was first approved in Europe for the treatment of allergic rhinitis and urticaria in 2002. Clinical trials have demonstrated its effectiveness in alleviating symptoms associated with these conditions. For instance, a study highlighted that rupatadine significantly reduced eosinophil counts and improved overall symptom scores in patients with seasonal allergic rhinitis compared to placebo .

Efficacy Studies

- A systematic review of randomized controlled trials indicated that rupatadine effectively reduces nasal congestion, sneezing, and itching associated with allergic rhinitis. The drug exhibited a dose-dependent response, with higher doses correlating with greater symptom relief .

- In a comparative study against levocetirizine, rupatadine showed superior efficacy in lowering differential eosinophil counts, suggesting enhanced anti-inflammatory properties .

Safety Profile

Rupatadine is characterized by a favorable safety profile:

- Clinical studies report minimal sedation effects compared to first-generation antihistamines, making it suitable for long-term use without significant impairment of daily activities .

- Adverse events are generally mild and comparable to those seen with other antihistamines, reinforcing its safety for patients with chronic conditions .

Emerging Therapeutic Uses

Recent research has explored additional applications of rupatadine beyond allergic conditions:

- Combination Therapies : Studies indicate that combining rupatadine with acupoint application may enhance its efficacy in treating allergic rhinitis, particularly in patients with diabetes .

- Chronic Conditions : Investigations into its role in managing chronic inflammatory conditions are ongoing, focusing on its potential benefits due to its anti-inflammatory properties .

Case Studies and Clinical Trials

Several notable clinical trials have contributed to the understanding of rupatadine's efficacy:

- A multi-center study assessed the impact of rupatadine on persistent allergic rhinitis, demonstrating significant improvements in patient-reported outcomes and clinical measures .

- Another trial evaluated the combination of rupatadine with traditional therapies, revealing synergistic effects that could lead to improved management strategies for complex cases involving allergies and other comorbidities .

Mécanisme D'action

Rupatadine fumarate exerts its effects by acting as a dual histamine H1 receptor and platelet-activating factor receptor antagonist. During an allergic response, mast cells release histamine and other substances that cause symptoms like nasal blockage, rhinorrhea, itching, and swelling. Rupatadine blocks these receptors, preventing these mediators from exerting their effects and reducing the severity of allergic symptoms .

Comparaison Avec Des Composés Similaires

Le fumarate de rupatadine est comparé à d'autres antihistaminiques de deuxième génération tels que la loratadine et la desloratadine. Contrairement à ces composés, la rupatadine possède également des propriétés antagonistes du facteur d'activation plaquettaire, ce qui la rend unique dans son action double . D'autres composés similaires comprennent la cetirizine et la fexofénadine, qui sont également des antihistaminiques non sédatifs mais ne possèdent pas l'activité antagoniste du facteur d'activation plaquettaire .

Activité Biologique

Rupatadine fumarate is a second-generation antihistamine that exhibits significant biological activity, primarily through its role as a selective antagonist of the histamine H1 receptor and as a platelet-activating factor (PAF) antagonist. This dual action contributes to its effectiveness in treating allergic conditions, particularly allergic rhinitis. The following sections detail its pharmacological properties, mechanisms of action, clinical efficacy, and safety profile.

Pharmacological Properties

Rupatadine's pharmacological profile is characterized by:

- Histamine H1 Receptor Antagonism : Rupatadine has a high affinity for the H1 receptor, with dissociation constants (Ki) indicating its potency compared to other antihistamines. For instance, the Ki for rupatadine is 102 nM, which demonstrates its effectiveness in blocking histamine-induced responses in various animal models .

- PAF Antagonism : In addition to blocking H1 receptors, rupatadine inhibits PAF, a mediator involved in allergic responses and inflammation. This action helps reduce vascular leakage and nasal blockage associated with allergic reactions .

- Anti-inflammatory Effects : Rupatadine also exhibits anti-inflammatory properties by inhibiting mast cell degranulation and eosinophil chemotaxis, further contributing to its therapeutic effects in allergic conditions .

The mechanism of action of rupatadine can be summarized as follows:

- Binding to H1 Receptors : By binding selectively to peripheral H1 receptors, rupatadine prevents histamine from exerting its effects, which include itching, swelling, and increased mucus production.

- Inhibition of PAF : By blocking PAF receptors, rupatadine mitigates additional inflammatory responses that contribute to allergy symptoms.

- Reduced Eosinophil Activity : The drug decreases the recruitment and activation of eosinophils at sites of inflammation, which are key players in allergic responses.

Clinical Efficacy

Numerous clinical studies have evaluated the efficacy of rupatadine in managing allergic rhinitis:

- A multicenter study involving Korean patients with perennial allergic rhinitis demonstrated significant symptom reduction after four weeks of treatment with rupatadine compared to placebo. The total symptom score (TSS) decreased significantly (P < 0.0006) with a notable improvement in morning and evening evaluations .

- In another study assessing the combination of rupatadine with acupoint application, the efficacy was markedly higher compared to rupatadine alone. The treatment group showed a significant reduction in immunoglobulin E (IgE) levels and nasal mucosal eosinophils (P < 0.05) .

Table 1: Summary of Clinical Efficacy Studies on this compound

| Study Type | Population | Treatment Duration | Key Findings |

|---|---|---|---|

| Multicenter Study | Korean PAR Patients | 4 weeks | Significant symptom reduction (P < 0.0006) |

| Combination Therapy Study | Allergic Rhinitis Patients | 4 weeks | Lower IgE levels; improved efficacy (P < 0.034) |

| Comparative Study | Adults with SAR/PAR | 12 weeks | Greater symptom control than placebo (P = 0.03) |

Safety Profile

Rupatadine is generally well-tolerated with a low incidence of adverse effects. Common side effects include:

- Sedation : As a second-generation antihistamine, it has a lower sedative effect compared to first-generation antihistamines.

- Gastrointestinal Symptoms : Mild gastrointestinal disturbances may occur but are typically transient.

- Cardiovascular Effects : No significant cardiovascular risks have been associated with rupatadine use .

Propriétés

IUPAC Name |

(E)-but-2-enedioic acid;13-chloro-2-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClN3.C4H4O4/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25;5-3(6)1-2-4(7)8/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBLCDXVHQWMSU-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182349-12-8 | |

| Record name | Rupatadine fumarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182349-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rupatadine fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182349128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-but-2-enedioic acid;8-chloro-11-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-5,6-dihydrobenzo[1,2]cyclohepta[2,4-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUPATADINE FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ6OT32M93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Rupatadine fumarate is a dual antagonist of histamine H1 receptors and platelet-activating factor (PAF) receptors. [] It primarily exerts its anti-allergic effects by blocking histamine's actions at H1 receptors, effectively reducing symptoms like sneezing, itching, rhinorrhea, and conjunctivitis. Additionally, by antagonizing PAF receptors, this compound may further contribute to alleviating nasal congestion and inflammation associated with allergic responses. []

A: The molecular formula of this compound is C32H36ClN3O8, and its molecular weight is 622.1 g/mol. []

A: The 1H and 13C NMR spectroscopic data for this compound and its impurities have been reported. [] Furthermore, research has identified characteristic peaks in the X-ray powder diffraction spectrum of this compound. [] This information is crucial for structural confirmation and impurity profiling.

A: Studies using Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and X-ray diffraction (XRD) have demonstrated that while direct compression doesn't significantly alter the crystalline state of this compound itself, it can influence the excipients' properties, such as lactose crystallization. [] This information is vital for optimizing tablet formulation and manufacturing processes.

A: Compatibility studies employing DSC, TGA, XDR, and infrared spectroscopy (IRS) have shown that this compound exhibits good compatibility with various excipients commonly used in tablet formulations, indicating its suitability for pharmaceutical development. []

A: Research suggests that using a 0.1 mol·L-1 hydrochloric acid solution as a solvent and a rotating speed of 100 r·min-1 in the rotating basket method is suitable for determining the dissolution rate of this compound capsules. []

A: Formulating this compound as oral fast-dissolving films (OFDF) using polymers like pullulan and HPMC has demonstrated improved dissolution in the oral cavity, potentially enhancing its bioavailability. [] Moreover, preparing this compound as a beta-cyclodextrin inclusion complex has shown a nearly 40-fold enhancement in solubility. []

A: Studies have investigated the stability of this compound under various stress conditions, including acidic and basic hydrolysis, oxidation, photolysis, and thermal stress. [] These studies guide the selection of appropriate storage conditions and packaging materials to maintain drug product quality.

ANone: Several approaches have been explored to mask the bitter taste of this compound. These include:

- Encapsulation in ethylcellulose microparticles: This method, utilizing spray drying techniques, effectively masks the bitterness while ensuring appropriate drug release. [, ]

- Incorporation into orodispersible minitablets: This approach enhances patient compliance, especially for pediatric and geriatric populations, by eliminating the need for swallowing and minimizing contact time with taste buds. []

- Formulation as taste-masked dry suspensions: Utilizing hot-melt extrusion technology with high-molecular polymers as carriers effectively masks the taste and ensures rapid drug dissolution. []

ANone: Various analytical techniques have been developed and validated for the determination of this compound in bulk drug substances, pharmaceutical formulations, and biological matrices. These include:

- UV Spectrophotometry: This simple and cost-effective technique has been widely used for this compound quantification, utilizing specific wavelengths for detection. [, , , ]

- High-Performance Liquid Chromatography (HPLC): This versatile method offers high sensitivity and selectivity, allowing the simultaneous determination of this compound and its related substances in various matrices. [, , , , , ]

- High-Performance Thin-Layer Chromatography (HPTLC): This technique provides a rapid and efficient method for analyzing this compound in bulk drugs and formulations. []

- Liquid Chromatography-Mass Spectrometry (LC-MS) and HPLC-MS/MS: These highly sensitive and selective techniques are employed for the accurate quantification of this compound in biological fluids, enabling pharmacokinetic studies. [, , , ]

ANone: Studies in healthy volunteers have characterized the pharmacokinetic profile of this compound, revealing:

- Rapid absorption and distribution: this compound exhibits a relatively short time to reach maximum plasma concentration (Tmax) ranging from 0.78 to 1.14 hours. [, ]

- Relatively slow elimination: The half-life (t1/2) of this compound ranges from 5.3 to 11.5 hours. [, ]

- Linear pharmacokinetics: The plasma concentration of this compound generally increases proportionally with the administered dose within the therapeutic range. []

A: Some studies have suggested potential sex-related differences in the pharmacokinetic parameters of this compound, particularly in the main pharmacokinetic parameters between males and females. [, ] Further research is needed to confirm these findings and understand their clinical significance.

A: this compound has demonstrated significant efficacy in managing allergic rhinitis symptoms in clinical trials. [, ] Notably, a multicenter study in Korean patients with perennial allergic rhinitis (PAR) highlighted Rupatadine's effectiveness in reducing both morning and evening symptoms, potentially offering advantages over other antihistamines like Bepotastine. []

A: Research utilizing Caco-2 cell models, an in vitro model of the intestinal epithelial barrier, has been conducted to assess the transport characteristics of this compound. [] Findings indicate that this compound is actively transported across the Caco-2 monolayer and that it is a substrate of P-glycoprotein (P-gp), an efflux transporter protein. [] These findings have implications for understanding this compound's absorption and bioavailability.

A: In vitro studies using the Caco-2 cell model indicate that this compound is a substrate of the P-gp efflux transporter. [] This interaction may impact the drug's absorption and bioavailability. Further research is warranted to elucidate the clinical significance of this interaction and determine if dosage adjustments are necessary in specific patient populations.

A: Many studies emphasize validating the analytical methods used for quantifying this compound in various matrices. [, , , ] These validations, typically following ICH guidelines, ensure the accuracy, precision, selectivity, sensitivity, and robustness of the methods, supporting their reliability for quality control and research purposes.

ANone: Quality control plays a crucial role in ensuring the consistent production of this compound tablets that meet established quality standards. Manufacturers adhere to Good Manufacturing Practices (GMP) guidelines and implement various measures, including:

- Raw material testing: Verifying the identity, purity, and quality of all starting materials used in the formulation. []

- In-process controls: Monitoring critical process parameters during tablet manufacturing, such as compression force, to ensure uniformity and desired tablet properties. []

- Finished product testing: Conducting comprehensive testing on finished tablets, including assay, dissolution, disintegration, friability, and other relevant parameters, to ensure compliance with specifications. []

- Stability testing: Evaluating the stability of this compound tablets under various storage conditions to determine shelf life and appropriate packaging requirements. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.